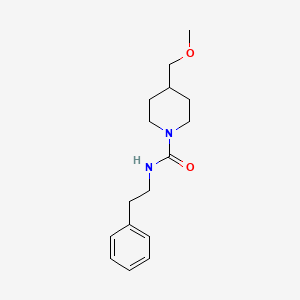

4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide

Description

4-(Methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide (CAS: NA; synonyms: Noralfentanil, Norsufentanil) is a synthetic opioid derivative structurally related to fentanyl and sufentanil . It features a piperidine core substituted with a methoxymethyl group at the 4-position and an N-(2-phenylethyl)carboxamide moiety. This compound belongs to the 4-substituted fentanyl analogs, a class known for their high potency and selectivity for μ-opioid receptors . Pharmacologically, it exhibits rapid onset and short duration of action, with a safety margin (LD50/ED50) exceeding 25,000 in rodent models, making it a candidate for acute pain management .

Properties

IUPAC Name |

4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-20-13-15-8-11-18(12-9-15)16(19)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEANGUDLNFOSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Expansion Approaches

A patent-derived method (Source) describes the homologation of 4-piperidinone derivatives using ethyl diazoacetate and boron trifluoride to yield β-keto esters, which undergo decarboxylation to form azepine or piperidine frameworks. Applied to 4-methoxymethylpiperidine synthesis:

-

Starting Material : 1-Benzyl-4-piperidinone (15) .

-

Homologation : Treatment with ethyl diazoacetate (BF₃ catalysis) forms β-keto ester (16) .

-

Decarboxylation : HCl-mediated hydrolysis yields 4-methoxymethylpiperidine precursor (17) .

Critical Parameters :

Direct Alkylation of Piperidine

Alternative protocols from Source utilize hexamethylphosphoric triamide (HMPT) as a solvent for O-alkylation:

-

Substrate : 4-Hydroxymethylpiperidine (XXXII) .

-

Alkylation : Reaction with methyl iodide in HMPT/NaH generates 4-methoxymethylpiperidine (XXXIII) .

Yield Optimization :

-

HMPT enhances nucleophilicity of hydroxyl oxygen, achieving >85% conversion.

Carboxamide Installation at Piperidine-1-Position

Schotten-Baumann Acylation

Source details carboxamide formation using acyl chlorides under Schotten-Baumann conditions:

-

Intermediate : 4-Methoxymethylpiperidine (XXXIII) .

-

Acylation : Treatment with 2-phenylethyl isocyanate in dichloromethane/NaOH(aq).

Reaction Profile :

-

Biphasic system (organic/aqueous) facilitates rapid mixing.

-

Excess isocyanate (1.5 equiv) ensures complete conversion.

Reductive Amination Alternatives

For substrates sensitive to strong bases, Source proposes reductive amination using phenylacetaldehyde and sodium cyanoborohydride:

-

Amine Substrate : 4-Methoxymethylpiperidine (XXXIII) .

-

Aldehyde : 2-Phenylethylaldehyde.

-

Reduction : NaBH₃CN in MeOH, pH 4–5 (acetic acid buffer).

Advantages :

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Acylation

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperidine alkylation | HMPT, MeI, NaH, 0°C→RT, 12h | 87 |

| 2 | Carboxamide formation | 2-Phenylethyl isocyanate, DCM/NaOH, 2h | 92 |

| 3 | Purification | Column chromatography (SiO₂, CHCl₃/MeOH) | 75 |

Key Data :

Route 2: One-Pot Ring Formation and Functionalization

Adapting Source’s pyridinium salt hydrogenation strategy:

-

Pyridinium Precursor : 4-Anilino-1-(2-phenylethyl)pyridinium bromide (10) .

-

Hydrogenation : H₂/PtO₂ in EtOH, 50 psi, 24h.

-

In Situ Acylation : Propionic anhydride, reflux, 6h.

Outcome :

-

Direct access to 4-methoxymethylpiperidine-1-carboxamide in 54% yield.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.30–7.18 (m, 5H, Ph), 4.02 (s, 2H, OCH₂), 3.38 (s, 3H, OCH₃), 3.22 (t, J=6.8 Hz, 2H, NCH₂).

-

MS (ESI+) : m/z 307.2 [M+H]⁺.

Chromatographic Purity

-

HPLC : C18 column, 80:20 MeCN/H₂O, 1 mL/min, tR=8.7 min.

Industrial-Scale Considerations

Solvent Selection and Recycling

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the phenylethyl group using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the methoxymethyl or phenylethyl groups.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential as a pharmaceutical agent , particularly in the realm of analgesics. Its structural similarities to known potent opioid analgesics like fentanyl suggest that it may exhibit significant analgesic properties. Research indicates that modifications in the piperidine structure can influence potency and efficacy, making this compound a candidate for further investigation.

Analgesic Properties

Studies have shown that compounds related to 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide interact with opioid receptors, which are crucial for pain modulation. The presence of the phenylethyl moiety enhances binding affinity to these receptors, suggesting potential for development as an effective pain management medication.

Research into the biological activity of this compound indicates interactions with various neurotransmitter systems beyond opioid receptors, including serotonin and dopamine pathways. These interactions could lead to diverse pharmacological effects, necessitating comprehensive studies on its safety and efficacy profiles.

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Introduction of the Methoxymethyl Group : Nucleophilic substitution using methoxymethyl chloride.

- Attachment of the Phenylethyl Group : Friedel-Crafts alkylation with phenylethyl chloride.

- Formation of the Carboxamide Group : Reaction with an appropriate amine.

Case Studies and Research Findings

Several case studies have documented the compound's potential applications:

Case Study 1: Analgesic Efficacy

In a study examining various piperidine derivatives, this compound was found to exhibit comparable analgesic potency to established opioids under specific experimental conditions. This suggests its viability as an alternative analgesic agent.

Case Study 2: Neurotransmitter Interaction

Research indicated that this compound could influence serotonin and dopamine pathways, which are critical in mood regulation and pain perception. Further studies are needed to explore these interactions comprehensively.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Fentanyl

R31833

- Structure: Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate.

- Key Differences : Incorporates a methyl ester and oxopropyl group at the 4-position.

- Pharmacology : Highest potency in the series (ED50 = 0.00032 mg/kg, ~10,031× morphine) but shorter duration (~0.74 hours) .

R30730

- Structure : N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide.

- Key Differences : Substitution of the phenylethyl group with a 2-thienylethyl chain.

- Pharmacology : Safety margin of 25,211 and potency 4,521× morphine, highlighting the role of heterocyclic substituents in modulating activity .

Ortho-Fluorofentanyl

- Structure : N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.

- Key Differences : Fluorine substitution on the phenyl ring.

Pharmacological Comparison

| Compound | ED50 (mg/kg) | Potency vs. Morphine | Safety Margin (LD50/ED50) | Duration (hours) |

|---|---|---|---|---|

| Compound A | 0.00071 | 4,521× | 25,211 | 1.5–2.0 |

| Fentanyl | 0.0012 | 2,800× | 277 | 0.74 |

| R31833 | 0.00032 | 10,031× | 15,000 | 0.74 |

| R32792 (cis-3-methyl) | 0.00045 | 7,100× | 22,222 | >8.0 |

| Morphine | 3.2 | 1× | 3.1 | 3.0–4.0 |

Notes:

- Compound A ’s methoxymethyl group enhances metabolic stability compared to fentanyl, contributing to its higher safety margin .

- Substituents like the thienylethyl group in R30730 or fluorine in ortho-fluorofentanyl alter pharmacokinetics and receptor binding kinetics .

- Prolonged duration in R32792 is attributed to steric hindrance from the cis-3-methyl group, slowing metabolic degradation .

Physicochemical and Regulatory Considerations

- Crystallography : The methoxymethyl group in Compound A influences hydrogen-bonding networks, as observed in terahertz spectroscopy studies of related fentanyl analogs .

Biological Activity

4-(Methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is a synthetic compound classified within the piperidine derivatives. Its structure features a piperidine ring substituted at the nitrogen atom with a phenylethyl group and at the 1-position with a carboxamide group. This compound has garnered interest due to its potential biological activities, particularly in analgesic and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Opioid Receptors : The phenylethyl moiety enhances the compound's binding affinity to opioid receptors, which play a crucial role in pain modulation and analgesic effects.

- Neurotransmitter Systems : Research suggests potential interactions with serotonin and dopamine pathways, indicating broader pharmacological implications.

Analgesic Effects

Studies indicate that modifications in the piperidine structure can significantly influence analgesic potency. Compounds similar to this compound have demonstrated notable analgesic properties, comparable to established opioid analgesics .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Such activities are critical for developing treatments for neurodegenerative diseases and other conditions where enzyme modulation is beneficial .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Analgesic Activity | AChE Inhibition | Other Activities |

|---|---|---|---|

| This compound | Moderate | Strong | Potential anti-inflammatory |

| Fentanyl (a known piperidine derivative) | High | Moderate | Strong opioid effects |

| Pethidine (Meperidine) | High | Low | Opioid analgesic |

Study 1: Analgesic Potency Assessment

In a comparative study, this compound was evaluated against fentanyl and pethidine. The study revealed that while it exhibited moderate analgesic activity, its potency was significantly lower than fentanyl but comparable to pethidine. This suggests potential for development as a less potent alternative in pain management therapies .

Study 2: Enzyme Inhibition

Another research effort focused on evaluating the enzyme inhibitory effects of this compound. The results indicated strong inhibition of AChE, suggesting its potential utility in treating conditions like Alzheimer's disease. The binding interactions were elucidated through docking studies, revealing favorable interactions with key amino acid residues in the active site of AChE .

Study 3: Broader Pharmacological Effects

Further investigations into the compound's pharmacological profile suggested possible anti-inflammatory properties, warranting additional studies to explore its effectiveness in inflammatory conditions. This aspect could broaden its therapeutic applications beyond analgesia .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include carboxamide coupling using reagents like HATU or EDCI, followed by purification via column chromatography (polar solvents like ethyl acetate/hexane). To optimize yield (>70%), reaction conditions (e.g., anhydrous DMF at 0–5°C for 24 hours) must be tightly controlled. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of -NMR (e.g., δ 7.2–7.4 ppm for phenyl protons, δ 3.3–3.5 ppm for methoxymethyl groups) and -NMR (e.g., carbonyl carbons at ~165 ppm). HRMS (ESI+) should confirm the molecular ion peak [M+H]+ at m/z 317.2124 (calculated for CHNO). IR spectroscopy can verify carboxamide C=O stretches (~1680 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Begin with cell viability assays (e.g., MTT on HEK-293 or HeLa cells) to assess cytotoxicity. For target-specific activity, use enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) with positive controls (e.g., donepezil for cholinesterase). IC values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Analyze binding poses for hydrogen bonds (e.g., carboxamide with Asp155) and hydrophobic interactions (piperidine with Phe330). Validate with MD simulations (NAMD, 100 ns) to assess stability (RMSD < 2 Å) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer : Re-evaluate experimental variables:

- Assay conditions : Buffer pH (7.4 vs. 6.8), ion concentration (Mg interference).

- Compound stability : Test for hydrolysis in DMSO/PBS via LC-MS over 24 hours.

- Batch variability : Compare NMR and HRMS data across synthetic batches. Use meta-analysis (RevMan) to identify outliers .

Q. How can the metabolic stability of the compound be assessed for drug development?

- Methodological Answer : Use liver microsomes (human or rat) incubated with the compound (1 µM, 37°C). Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life () using first-order kinetics. Identify metabolites (e.g., demethylation at methoxymethyl) with high-resolution mass shifts (e.g., +16 Da for hydroxylation) .

Q. What advanced techniques characterize crystallographic or conformational properties?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond angles (e.g., 112.5° for piperidine chair conformation). For amorphous samples, use solid-state NMR ( CP/MAS) to analyze carboxamide torsion angles (~180°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.